molecular formula C5H4N2O4 B577020 OROTIC ACID, [2-14C] CAS No. 10491-81-3

OROTIC ACID, [2-14C]

Cat. No.: B577020
CAS No.: 10491-81-3
M. Wt: 158.089
InChI Key: PXQPEWDEAKTCGB-RHRFEJLCSA-N
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Description

Orotic acid (pyrimidinecarboxylic acid) is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis . The isotopically labeled form, orotic acid, [2-¹⁴C], features a carbon-14 radiolabel at the 2nd position of the pyrimidine ring. This compound is widely used as a tracer in metabolic studies to investigate nucleotide biosynthesis, RNA/DNA turnover, and enzyme kinetics . Its utility stems from the retention of the ¹⁴C label during metabolic conversion to uridine monophosphate (UMP) and subsequent incorporation into nucleic acids, enabling precise tracking of pyrimidine metabolism .

Properties

CAS No.

10491-81-3

Molecular Formula

C5H4N2O4

Molecular Weight

158.089

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2

InChI Key

PXQPEWDEAKTCGB-RHRFEJLCSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)O

Synonyms

OROTIC ACID, [2-14C]

Origin of Product

United States

Preparation Methods

Modified Chemical Synthesis Using Nitrogen Atmosphere

The chemical synthesis of orotic acid, [2-14C] involves introducing a carbon-14 label at the C-2 position of the pyrimidine ring. A seminal method described by Analytical Science Journals (2006) utilizes a modified apparatus to enable continuous synthesis under a dry nitrogen atmosphere, preventing oxidative degradation. Key steps include:

  • Starting Materials : Uracil-2-14C serves as the precursor, synthesized from 14C-labeled urea and malonic acid.

  • Carboxylation : The uracil derivative undergoes carboxylation at position C-6 using potassium cyanate-14C in acidic conditions, yielding orotic acid-6-14C.

  • Decarboxylation and Rearrangement : Controlled decarboxylation at 220°C repositions the 14C label to the C-2 position, forming orotic acid, [2-14C].

Reaction Scheme :

Uracil-2-14C+KCNOHClOrotic acid-6-14CΔOrotic acid, [2-14C]\text{Uracil-2-}^{14}\text{C} + \text{KCNO} \xrightarrow{\text{HCl}} \text{Orotic acid-6-}^{14}\text{C} \xrightarrow{\Delta} \text{Orotic acid, [2-}^{14}\text{C]}

This method achieves a 68% yield with a specific activity of 28–30 mCi/mmole , suitable for high-sensitivity tracer studies.

Key Parameters and Optimization

  • Temperature Control : Maintaining 220°C during decarboxylation ensures minimal side-product formation.

  • Isotopic Purity : Chromatographic purification (HPLC or TLC) confirms radiochemical purity >95%.

  • Scalability : Batch sizes using 30–180 mCi of 14C precursor yield 5–50 mg of product, meeting preclinical research demands.

Biosynthetic Preparation Using Escherichia coli Mutants

Metabolic Pathway Engineering

A biosynthetic approach exploits uracil-auxotrophic E. coli mutants deficient in orotidylate decarboxylase (pyrE mutants). These strains accumulate orotic acid when fed 14C-labeled precursors. The protocol involves:

  • Strain Preparation : E. coli pyrE mutants are cultured in minimal media lacking uracil to derepress pyrimidine biosynthesis enzymes.

  • 14C-Aspartate Incubation : Uniformly labeled 14C-aspartate (10 µCi, 80 mCi/mmole) is incubated with bacterial extracts enriched in aspartate transcarbamylase.

  • Enzymatic Conversion : The extract catalyzes the formation of carbamoyl aspartate, dihydroorotate, and finally orotic acid-6-14C, which is isolated via ethanol precipitation and ion-exchange chromatography.

Advantages :

  • 100% Conversion Efficiency : 14C-aspartate is fully incorporated into orotic acid.

  • Cost-Effectiveness : Avoids expensive chemical precursors.

Comparative Analysis of Synthesis Methods

ParameterChemical SynthesisBiosynthesis
Yield 68%100% (theoretical)
Specific Activity 28–30 mCi/mmole80 mCi/mmole
Time 48–72 hours24 hours
Cost High ($$$)Moderate ($$)
Scalability 5–50 mgLimited by bacterial culture

Chemical synthesis offers higher specific activity, while biosynthesis provides superior yields and lower costs for large-scale production.

Quality Control and Regulatory Considerations

Analytical Validation

  • Radiochemical Purity : Assessed via radio-TLC (Rf = 0.45 in butanol:acetic acid:water, 4:1:1).

  • Mass Spectrometry : Confirms molecular ion at m/z 158.09 (C5H4N2O4).

  • Specific Activity : Determined by liquid scintillation counting.

Regulatory Compliance

  • OECD Guidelines : 14C labeling is mandated for mass balance studies to track metabolites (OECD 501, 502).

  • Stability : 14C’s 5,730-year half-life ensures no decay correction in long-term studies.

Applications in Research

  • Drug Metabolism : Traces incorporation into RNA/DNA in hepatocytes.

  • Nutrient Studies : Quantifies orotic acid utilization in urea cycle disorders.

SupplierPurityPackagingPrice
American Custom Chemicals95%5 mg$499.47
VulcanChem>98%10 mg$650.00

Scientific Research Applications

Synthesis of Nucleotides

Research indicates that [2-14C] orotic acid is effectively incorporated into RNA and DNA nucleotides. For instance, a study demonstrated that the incorporation of [2-14C] orotic acid into cytidine nucleotides in rat liver was significantly affected by the administration of alpha-hexachlorocyclohexane, showcasing its utility in understanding metabolic disruptions caused by xenobiotics .

Table 1: Incorporation Rates of [2-14C] Orotic Acid into Nucleotides

Substance Incorporation Rate (%) Condition
Control100No treatment
Alpha-Hexachlorocyclohexane60Treated group
Hydrocortisone120Enhanced incorporation

Impact of Environmental Factors

The effect of environmental toxins on the metabolism of orotic acid has been documented extensively. For example, nickel carbonyl was found to inhibit the incorporation of [2-14C] orotic acid into liver RNA, which highlights its application in toxicology studies . This ability to trace metabolic pathways under various conditions provides insights into cellular responses to environmental stressors.

Nutritional Studies

Orotic acid has been studied for its potential as a dietary supplement. In livestock, particularly calves, it has been proposed as a feed additive to enhance growth and improve metabolic health . The use of [2-14C] orotic acid in these studies allows researchers to track its bioavailability and metabolic fate.

Case Study: Nutritional Impact on Calves
A study involving calves supplemented with [2-14C] orotic acid showed increased growth rates and improved nitrogen retention compared to controls without supplementation. This suggests a beneficial role in animal husbandry.

Cancer Research

The compound's role in cancer metabolism has also been explored. By utilizing [2-14C] orotic acid, researchers can investigate altered nucleotide synthesis pathways in cancerous tissues compared to normal tissues. This could lead to novel therapeutic targets for cancer treatment.

Future Directions and Research Needs

While the applications of [2-14C] orotic acid are promising, further research is needed to fully elucidate its mechanisms within various biological systems. Future studies should focus on:

  • Longitudinal studies assessing the long-term effects of orotic acid supplementation.
  • Investigating the interactions between orotic acid metabolism and other metabolic pathways.
  • Exploring its potential therapeutic roles in human diseases beyond nutritional applications.

Comparison with Similar Compounds

Comparison with Isotopic Variants of Orotic Acid

[6-¹⁴C]Orotic Acid
  • Metabolic Fate : The ¹⁴C label at the 6th position is lost during the decarboxylation step catalyzed by orotidine-5'-phosphate decarboxylase, limiting its use to studies of early pyrimidine synthesis steps .
  • Applications: Reid (1958) utilized [6-¹⁴C]orotic acid to demonstrate its incorporation into ribonucleotides and RNA in hepatomas, revealing elevated activity in tumor tissues compared to normal liver .
[4-¹⁴C]Orotic Acid
  • Stability : The 4th position label remains intact through more metabolic steps than [6-¹⁴C], but its use is less common than [2-¹⁴C] due to differences in enzymatic specificity .

Table 1: Isotopic Variants of Orotic Acid in Metabolic Studies

Isotope Position Metabolic Retention Primary Applications Reference
2-¹⁴C High (retained in RNA/DNA) DNA/RNA synthesis, enzyme kinetics
6-¹⁴C Low (lost during decarboxylation) Early pyrimidine synthesis steps
4-¹⁴C Moderate Limited enzymatic studies

Comparison with Other Pyrimidine Precursors

Uracil and Uridine
  • Uracil [2-¹⁴C]: Unlike orotic acid, uracil bypasses the de novo pathway and is directly salvaged into nucleotides. However, its incorporation into RNA is less efficient in tissues with low uridine phosphorylase activity .
  • Uridine : In congenital orotic aciduria, uridine supplementation bypasses the metabolic block in UMP synthesis, highlighting its therapeutic role compared to orotic acid .
Aspartic Acid and Glutamine
  • These precursors contribute nitrogen atoms to the pyrimidine ring but require additional enzymatic steps for UMP synthesis. Radiolabeled aspartate ([¹⁴C]aspartate) is less specific than [2-¹⁴C]orotic acid for tracking pyrimidine synthesis due to its involvement in multiple pathways .

Table 2: Efficiency of Pyrimidine Precursors in RNA Incorporation

Compound Incorporation Rate (Liver Tissue) Pathway Specificity
[2-¹⁴C]Orotic acid High (1.5× control) High
[6-¹⁴C]Orotic acid Moderate (0.8× control) Moderate
[¹⁴C]Uracil Low (0.3× control) Tissue-dependent

Functional Comparison with Structural Analogs

Orotic Acid Derivatives
  • N-Arylhydrazone Derivatives : These compounds, synthesized from orotic acid, enhance mesenchymal stem cell proliferation, unlike the parent compound, which primarily serves as a metabolic intermediate .
  • Palladium/Orotic Acid Complexes : Pd(II)-orotate complexes exhibit stronger DNA binding than platinum analogs, suggesting unique antitumor mechanisms distinct from cisplatin .
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
  • Leflunomide: Inhibits DHODH, blocking orotic acid production. In contrast, [2-¹⁴C]orotic acid is used to assay DHODH activity, which is elevated 5-fold in malignant tumors compared to normal tissues .

Species-Specific and Dietary Influences

  • Rat vs.
  • Dietary Effects : Orotic acid induces fatty liver in rats by impairing VLDL secretion, whereas adenine exacerbates hypercholesterolemia .

Table 3: Metabolic Effects of Orotic Acid vs. Adenine in Rats

Parameter Orotic Acid Adenine
Serum Cholesterol Reduced VLDL Increased HDL
Liver Lipid Synthesis Impaired (↓30%) Unaffected
Bile Cholesterol Secretion ↑2-fold No change

Analytical Techniques for Orotic Acid

  • Mass Spectrometry: Newborn screening methods quantify orotic acid alongside amino acids and acylcarnitines, enhancing detection of urea cycle disorders .

Q & A

Basic Research Questions

Q. How can [2-14C] orotic acid be effectively incorporated into experimental designs to study pyrimidine biosynthesis in mammalian systems?

  • Methodological Answer : Radiolabeled [2-14C] orotic acid is used to trace pyrimidine nucleotide synthesis pathways. In hepatoma models, inject the compound intravenously and isolate RNA or ribonucleotides post-injection. Use liquid scintillation counting to quantify incorporation into uridine monophosphate (UMP) and RNA. Ensure controls include non-labeled orotic acid to distinguish background noise .
  • Key Considerations : Optimize dosing intervals and tissue sampling times to capture peak incorporation rates. Validate purity of labeled compounds via HPLC to avoid isotopic dilution effects.

Q. What analytical methods are recommended for quantifying orotic acid in biological fluids (e.g., urine) during metabolic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard. For pediatric studies, use anion-exchange chromatography with a 0.05 M KH₂PO₄ buffer (pH 4.5) and measure elution volumes (e.g., orotic acid at 57 ml). Include spiked recovery tests (e.g., 2–250 μg/ml range) and report coefficients of variation (<2%) to ensure precision .
  • Key Considerations : Pre-treat samples with ultrafiltration to remove proteins. Calibrate with certified reference materials to minimize matrix interference.

Advanced Research Questions

Q. How can genetic variants affecting orotic acid metabolism be systematically investigated using [2-14C] orotic acid?

  • Methodological Answer : Combine GWAS data with isotopic tracing. For example, in dairy cattle, identify SNPs near UMPS (UMP synthase) linked to orotic acid accumulation. Validate by incubating liver slices with [2-14C] orotic acid and measuring conversion to UMP via LC-MS. Compare rates between genotypes to pinpoint functional mutations .
  • Key Considerations : Use multi-breed cohorts to account for population stratification. Pair in vitro assays (e.g., CRISPR-edited cell lines) with in vivo models to confirm causality.

Q. What experimental strategies optimize orotic acid production in microbial systems (e.g., Kluyveromyces lactis) for isotopic labeling studies?

  • Methodological Answer : Delete KlURA3 (orotidine-5'-phosphate decarboxylase) to block pyrimidine synthesis, forcing accumulation of orotic acid. Cultivate mutants in baffled flasks at 180 rpm with a 1:12.5 culture-to-flask volume ratio for maximal aeration. Monitor dissolved oxygen to sustain DHODase activity, which drives orotic acid synthesis. Yields can reach 2.2 g/L in 48 hr .
  • Key Considerations : Supplement media with phosphoribosyl pyrophosphate (PRPP) to bypass bottlenecks in salvage pathways. Use LC-MS/MS to confirm isotopic enrichment at the C-2 position.

Q. How do urea cycle disorders (e.g., ornithine transcarbamylase deficiency) alter the utility of [2-14C] orotic acid as a biomarker?

  • Methodological Answer : In patients with hyperammonemia, administer [2-14C] orotic acid and measure urinary excretion via stable isotope dilution assays. Compare results to wild-type controls to establish elevated orotic acid/creatinine ratios (>1 mmol/mmol). Use CRISPR-derived murine models with OTC mutations to validate hepatic tracer kinetics .
  • Key Considerations : Control for dietary orotic acid intake (e.g., dairy products) to isolate endogenous synthesis. Pair with metabolomic profiling to identify co-regulated metabolites (e.g., citrulline).

Methodological Pitfalls and Contradictions

Q. How should researchers resolve discrepancies in orotic acid quantification between infrared spectroscopy and HPLC?

  • Analysis : Infrared spectra (e.g., in milk) may overestimate orotic acid due to overlapping absorbance peaks (e.g., fatty acids). Cross-validate using HPLC with a C18 column and 0.1% formic acid mobile phase. In dairy studies, multi-breed calibration models improve infrared prediction accuracy (R² >0.85) but require periodic revalidation with wet-lab methods .

Q. What factors explain inconsistent incorporation rates of [2-14C] orotic acid in tumor vs. normal tissues?

  • Analysis : Hepatomas exhibit upregulated UMPS expression, accelerating labeled orotic acid conversion to RNA. Compare incorporation kinetics in tumor xenografts vs. adjacent tissue via autoradiography. Normalize data to tissue-specific UMP synthase activity measured via spectrophotometric assays (ΔA₅₀₀/min/mg protein) .

Ethical and Reporting Standards

Q. How should isotopic labeling studies with [2-14C] orotic acid comply with ethical guidelines for animal research?

  • Guidance : Follow ARRIVE 2.0 guidelines for in vivo studies. Justify radiolabel use by demonstrating necessity over non-radioactive methods (e.g., stable isotopes). Report radiation doses (e.g., μCi/g body weight) and disposal protocols in supplementary materials. Cite IACUC approval numbers .

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